molecular formula C20H21N3O3S B11529882 (2Z,5E)-5-(2,5-dimethoxybenzylidene)-3-(dimethylamino)-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-(2,5-dimethoxybenzylidene)-3-(dimethylamino)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11529882
M. Wt: 383.5 g/mol
InChI Key: RSEYQDHSADPDGZ-ORZNGPHRSA-N
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Description

(2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-(dimethylamino)-2-(phenylimino)-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or phenylimino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives. Substitution reactions can result in a variety of substituted thiazolidinones.

Scientific Research Applications

(2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. It may serve as a lead compound for the development of new drugs.

    Biological Studies: Researchers investigate its effects on various biological pathways and its interactions with cellular targets.

    Industrial Applications: The compound may be used in the synthesis of other biologically active molecules or as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, reducing bacterial growth and proliferation. In cancer cells, it may interfere with signaling pathways that promote cell division and survival.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5E)-5-[(2,6-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5E)-5-[(3,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern on the phenyl ring and the thiazolidinone core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds. Researchers may explore these differences to develop new therapeutic agents with improved efficacy and safety profiles.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(dimethylamino)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H21N3O3S/c1-22(2)23-19(24)18(27-20(23)21-15-8-6-5-7-9-15)13-14-12-16(25-3)10-11-17(14)26-4/h5-13H,1-4H3/b18-13+,21-20?

InChI Key

RSEYQDHSADPDGZ-ORZNGPHRSA-N

Isomeric SMILES

CN(C)N1C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/SC1=NC3=CC=CC=C3

Canonical SMILES

CN(C)N1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=NC3=CC=CC=C3

Origin of Product

United States

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